Cas no 107485-44-9 (Benzamide, 2-(dimethylamino)-6-fluoro-)
Benzamide, 2-(dimethylamino)-6-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 2-(dimethylamino)-6-fluoro-
- 2-(dimethylamino)-6-fluorobenzamide
- AKOS023098415
- D81303
- MFCD20711135
- BS-14405
- CS-0161591
- 107485-44-9
- DTXSID201292725
- SCHEMBL10589172
-
- Inchi: 1S/C9H11FN2O/c1-12(2)7-5-3-4-6(10)8(7)9(11)13/h3-5H,1-2H3,(H2,11,13)
- InChI Key: OOCPQLDZKZSIEG-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C(N)=O)N(C)C
Computed Properties
- Exact Mass: 182.08554114g/mol
- Monoisotopic Mass: 182.08554114g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46.3Ų
Benzamide, 2-(dimethylamino)-6-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB926-250mg |
Benzamide, 2-(dimethylamino)-6-fluoro- |
107485-44-9 | 95% | 250mg |
639CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB926-50mg |
Benzamide, 2-(dimethylamino)-6-fluoro- |
107485-44-9 | 95% | 50mg |
168.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB926-1g |
Benzamide, 2-(dimethylamino)-6-fluoro- |
107485-44-9 | 95% | 1g |
1521.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1216593-1g |
2-(Dimethylamino)-6-fluorobenzamide |
107485-44-9 | 95% | 1g |
$1150 | 2024-06-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB926-200mg |
Benzamide, 2-(dimethylamino)-6-fluoro- |
107485-44-9 | 95% | 200mg |
434.0CNY | 2021-07-14 | |
| Aaron | AR01KKXT-250mg |
2-(Dimethylamino)-6-fluorobenzamide |
107485-44-9 | 95% | 250mg |
$68.00 | 2025-02-11 | |
| 1PlusChem | 1P01KKPH-250mg |
2-(Dimethylamino)-6-fluorobenzamide |
107485-44-9 | 95% | 250mg |
$58.00 | 2023-12-26 | |
| 1PlusChem | 1P01KKPH-1g |
2-(Dimethylamino)-6-fluorobenzamide |
107485-44-9 | 95% | 1g |
$149.00 | 2023-12-26 | |
| eNovation Chemicals LLC | Y1216593-10g |
2-(dimethylamino)-6-fluorobenzamide |
107485-44-9 | 95% | 10g |
$1150 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1216593-10g |
2-(dimethylamino)-6-fluorobenzamide |
107485-44-9 | 95% | 10g |
$1150 | 2025-02-20 |
Benzamide, 2-(dimethylamino)-6-fluoro- Suppliers
Benzamide, 2-(dimethylamino)-6-fluoro- Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Benzamide, 2-(dimethylamino)-6-fluoro-
Benzamide, 2-(dimethylamino)-6-fluoro- (CAS No. 107485-44-9): A Comprehensive Overview
Benzamide, 2-(dimethylamino)-6-fluoro-, identified by its Chemical Abstracts Service (CAS) number 107485-44-9, is a fluorinated amide derivative with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of both a fluorine atom and a dimethylamino group in its molecular structure imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further exploration.
The molecular structure of Benzamide, 2-(dimethylamino)-6-fluoro- consists of a benzene ring substituted with an amide group at the 2-position and a fluorine atom at the 6-position, with a dimethylamino group attached to the nitrogen atom of the amide. This specific arrangement of functional groups contributes to its versatility in various chemical transformations and biological interactions. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been growing interest in fluorinated compounds due to their pronounced pharmacological effects. Studies have demonstrated that the introduction of fluorine atoms into organic molecules can lead to improved pharmacokinetic properties, such as increased bioavailability and prolonged half-life. This has made fluorinated compounds highly desirable in the pharmaceutical industry. The Benzamide, 2-(dimethylamino)-6-fluoro- (CAS No. 107485-44-9) is no exception and has been investigated for its potential applications in medicinal chemistry.
One of the most compelling aspects of Benzamide, 2-(dimethylamino)-6-fluoro- is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features allow it to serve as a building block for the development of novel drugs targeting various therapeutic areas. For instance, researchers have explored its utility in creating inhibitors for enzymes involved in cancer metabolism. The dimethylamino group provides a site for further functionalization, enabling the design of molecules with enhanced specificity and efficacy.
The biological activity of Benzamide, 2-(dimethylamino)-6-fluoro- has been studied extensively in preclinical models. Initial findings suggest that this compound exhibits promising properties as an antimicrobial agent. The combination of the amide and fluorine functionalities appears to disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics. This finding is particularly relevant in the context of rising antibiotic resistance, where novel therapeutic strategies are urgently needed.
Furthermore, the compound has shown potential in addressing neurological disorders. The dimethylamino group is known to modulate neurotransmitter activity, which could make this compound a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research aims to elucidate the precise mechanisms by which Benzamide, 2-(dimethylamino)-6-fluoro- interacts with biological targets and how these interactions can be leveraged to develop effective treatments.
The synthesis of Benzamide, 2-(dimethylamino)-6-fluoro- (CAS No. 107485-44-9) involves multi-step organic reactions that highlight its synthetic utility. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired molecular framework.
In conclusion, Benzamide, 2-(dimethylamino)-6-fluoro- represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted biological activities. Its potential applications span across various therapeutic areas, making it a compound of great interest for both academic researchers and industry professionals. As our understanding of its properties continues to grow, it is likely that new and innovative uses will be discovered, further solidifying its importance in the field.
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